molecular formula C9H11FO2 B6322552 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene CAS No. 2586126-48-7

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B6322552
CAS No.: 2586126-48-7
M. Wt: 170.18 g/mol
InChI Key: YOACCGXATHKBLT-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination using a fluorinating agent such as tetrafluoroboric acid . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The methoxymethoxy group is typically introduced in a separate step, and the overall process may involve multiple purification stages to remove impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is unique due to the combination of its fluorine atom, methoxymethoxy group, and methyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-1-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACCGXATHKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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